Potency Comparison Against JAK Kinase Panel: Target Compound vs. Clinical JAK Inhibitor Tofacitinib
The target compound (CAS 2034571-95-2) is structurally related to compounds in patent US9475813, which describes pyrimidinone-based JAK inhibitors. A direct analog within this patent (BindingDB BDBM254982) demonstrated an IC50 of 0.620 nM against JAK2 [1]. In cross-study comparison, the clinically approved JAK inhibitor tofacitinib (CP-690,550) exhibits JAK2 IC50 values typically reported at approximately 20 nM in similar enzyme assays [2]. This indicates that the chemical sub-series to which the target compound belongs is capable of achieving roughly 30-fold greater enzymatic potency than tofacitinib. Direct head-to-head data for the exact CAS 2034571-95-2 compound against tofacitinib are not publicly available; this inference provides a class-level potency benchmark for procurement where high-potency JAK2 inhibition is a selection criterion.
| Evidence Dimension | JAK2 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | No direct data. Analog from same patent series (BDBM254982): 0.620 nM |
| Comparator Or Baseline | Tofacitinib (CP-690,550): ~20 nM (cross-study comparable) |
| Quantified Difference | Approximately 30-fold greater potency for the patent scaffold relative to tofacitinib. |
| Conditions | In vitro JAK2 enzyme inhibition assays using recombinant catalytic domains; source data from BindingDB and published tofacitinib pharmacology. |
Why This Matters
For procurement targeting high-potency JAK2 inhibition, the scaffold from which this compound is derived shows a significant potency advantage over a well-established clinical comparator, warranting its selection where sub-nanomolar inhibition is required.
- [1] BindingDB Entry BDBM254982. IC50 data for compound 38 from US Patent 9475813. Tyrosine-protein kinase JAK2 (Human). Accessed via BindingDB.org. View Source
- [2] Meyer, D. M., et al. (2010). Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis. Journal of Inflammation, 7, 41. (Contains tofacitinib JAK2 IC50 data). View Source
